molecular formula C6H7NO4S2 B2761168 2-(5-Sulfamoylthiophen-2-yl)acetic acid CAS No. 923198-70-3

2-(5-Sulfamoylthiophen-2-yl)acetic acid

Cat. No. B2761168
M. Wt: 221.25
InChI Key: MYYWHMBAXPNBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Sulfamoylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H7NO4S2 and a molecular weight of 221.26 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-(5-Sulfamoylthiophen-2-yl)acetic acid is characterized by the presence of a sulfamoyl group and a thiophenyl group attached to an acetic acid moiety . Further structural analysis would require more specific data such as NMR or crystallography studies .

Scientific Research Applications

Measurement of Colonic Mucosal Concentrations for Therapeutic Efficacy

A study by Naganuma et al. (2001) explored the measurement of colonic mucosal concentrations of 5-aminosalicylic acid (5-ASA), a compound closely related to 2-(5-Sulfamoylthiophen-2-yl)acetic acid, to estimate its therapeutic efficacy in distal ulcerative colitis. The research compared orally administered mesalamine and sulfasalazine, emphasizing the importance of determining mucosal 5-ASA concentrations for treatment effectiveness. The study found higher 5-ASA concentrations in patients treated with sulfasalazine compared to mesalamine, suggesting mucosal concentrations as a potential marker for estimating drug efficacy in ulcerative colitis treatment (Naganuma et al., 2001).

Enhancing Colposcopic Image Quality

Research by Khilnani and Parulekar (1993) introduced the use of sulphosalicylic acid, a derivative of salicylic acid which shares functional groups with 2-(5-Sulfamoylthiophen-2-yl)acetic acid, for enhancing colposcopic images. This application was found to improve the visualization of cervical intraepithelial neoplasia and cervical condyloma accuminata, offering a potential tool for better diagnosis and study of these conditions (Khilnani & Parulekar, 1993).

Investigating Active Therapeutic Moieties in Ulcerative Colitis

An experiment conducted by Khan, Piris, and Truelove (1977) aimed to determine the active therapeutic moiety of sulfasalazine, a compound that releases 5-aminosalicylic acid and sulfapyridine upon bacterial action in the colon. The study's findings emphasized the role of 5-aminosalicylic acid as the active component, highlighting the importance of this compound and its derivatives in the treatment of inflammatory bowel diseases. This research underlines the potential for derivatives like 2-(5-Sulfamoylthiophen-2-yl)acetic acid to play a role in developing new therapeutic strategies (Khan, Piris, & Truelove, 1977).

Addressing Renal Complications with Sulfasalazine Therapy

Durando, Tiu, and Kim (2017) reported a case of sulfasalazine-induced crystalluria leading to severe acute kidney injury. Sulfasalazine, which metabolizes into sulfapyridine and 5-aminosalicylic acid, demonstrated that renal complications could arise from therapy with compounds metabolized into salicylic acid derivatives. This study highlights the need for awareness of potential renal side effects in treatments involving similar compounds and underscores the importance of hydration in mitigating such risks (Durando, Tiu, & Kim, 2017).

Safety And Hazards

Specific safety and hazard information for 2-(5-Sulfamoylthiophen-2-yl)acetic acid is not available in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures .

properties

IUPAC Name

2-(5-sulfamoylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYWHMBAXPNBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Sulfamoylthiophen-2-yl)acetic acid

CAS RN

923198-70-3
Record name 2-(5-sulfamoylthiophen-2-yl)acetic acid
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